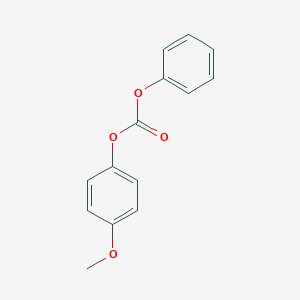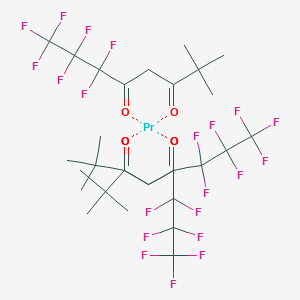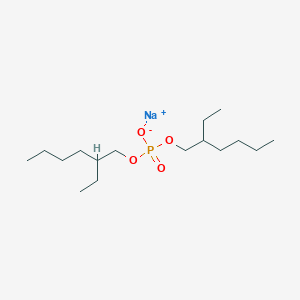
Sodium bis(2-ethylhexyl) phosphate
概要
説明
Sodium bis(2-ethylhexyl) phosphate, also known as NaDEHP, is an organophosphorus compound . It has a molecular formula of C16H34NaO4P and an average mass of 344.402 Da . It is generally used as a lubricant additive, antiwear additive, and surfactant .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphate group (PO4) bound to two 2-ethylhexyl groups and a sodium ion . The structure can be represented as CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in water and ethanol . The compound has a molar refractivity, which is a measure of the total polarizability of the molecule .科学的研究の応用
Formation of Reversed Micelles : Sodium bis(2-ethylhexyl) phosphate forms large rodlike reversed micelles, with their size significantly influenced by the presence of water. These micelles are driven primarily by long-range electrostatic interactions (Yu & Neuman, 1994).
Surfactant Studies : Comparative studies with structurally similar surfactants have been conducted using this compound. These studies involve atomic-level molecular modeling and surface tension measurements, providing insights into the surfactant's behavior in different environments (Luan et al., 2002).
Microemulsion Phase Diagram : The microemulsion phase diagram of this compound with water, n-heptane, and sodium chloride has been reported, offering insights into the formation of cylindrical and disklike aggregates in different regions (Shioi et al., 1991).
Protein Extraction : this compound has been used in reverse micellar systems for the liquid-liquid extraction of proteins, demonstrating high efficiency and yield under certain conditions (Hu & Gulari, 1996).
Bicontinuous Microemulsion Transition : Studies have explored the transition in the physicochemical properties of this compound in different systems, providing valuable information about its solution structures (Yu & Neuman, 1995).
Creation of Protic Ionic Liquid-Like Surfactant : Research has been conducted on improving the amphiphilic properties of this compound by creating a protic ionic liquid-like surfactant, which shows promising characteristics for nanotechnology applications (Lépori et al., 2017).
Study on Water's Role in Reversed Micelles : Investigations have been made into the effect of water on the micellization of this compound, revealing that water can function as an antimicellization agent (Yu et al., 1992).
Urinary Metabolites of Organophosphate Esters : Research has been conducted on the metabolites of this compound in children, providing valuable information on human exposure and health implications (He et al., 2018).
作用機序
Safety and Hazards
Sodium bis(2-ethylhexyl) phosphate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
将来の方向性
Sodium bis(2-ethylhexyl) phosphate is currently used as an emulsifying agent, dispersing agent, wetting agent, permeating agent, anticorrosive agent, antirust agent, and cleansing agent . Its future use could potentially expand into other areas as research continues.
Relevant Papers Several papers have been published on this compound, including studies on its use in protein extraction , its conductance behaviors , and its effects when combined with Bis‐ (2‐ethylhexyl)Phosphoric Acid . These papers provide valuable insights into the properties and potential applications of this compound.
特性
CAS番号 |
141-65-1 |
|---|---|
分子式 |
C16H35NaO4P |
分子量 |
345.41 g/mol |
IUPAC名 |
sodium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |
InChIキー |
ANKKKXPKAZWSGT-UHFFFAOYSA-N |
異性体SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
正規SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |
| 141-65-1 | |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
298-07-7 (Parent) |
同義語 |
di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
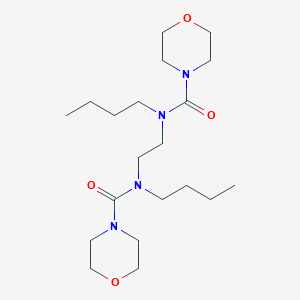


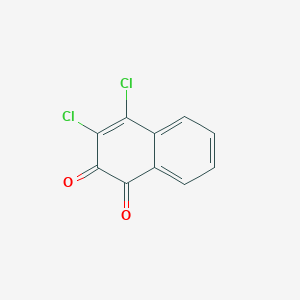


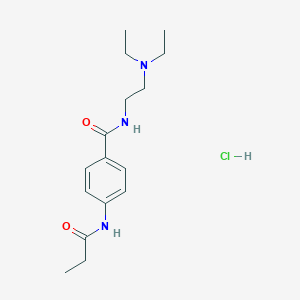

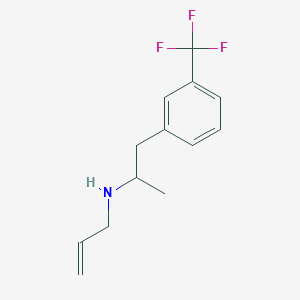
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)

